3-BENZOYL-4-(4-CHLOROBENZENESULFONYL)-6-FLUOROQUINOLINE
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Overview
Description
3-BENZOYL-4-(4-CHLOROBENZENESULFONYL)-6-FLUOROQUINOLINE is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a sulfonyl group, a fluorine atom, and a chlorophenyl group attached to a quinoline ring
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors, contributing to their biological activities .
Mode of Action
It’s known that the sulfonyl functionality present in the compound plays a crucial role in its interaction with its targets .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound may interact with multiple biochemical pathways.
Result of Action
Similar compounds have shown significant effects on both allergic asthma and allergic itching . This suggests that [4-(4-Chlorophenyl)sulfonyl-6-fluoroquinolin-3-yl]-phenylmethanone may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BENZOYL-4-(4-CHLOROBENZENESULFONYL)-6-FLUOROQUINOLINE typically involves multiple steps, including the formation of the quinoline ring, introduction of the sulfonyl group, and the attachment of the chlorophenyl and fluorine groups. One common method involves the use of cyclization reactions, nucleophilic substitution, and cross-coupling reactions . The reaction conditions often require the use of catalysts, such as palladium, and specific reagents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-BENZOYL-4-(4-CHLOROBENZENESULFONYL)-6-FLUOROQUINOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring and the phenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the quinoline ring or phenyl groups.
Scientific Research Applications
Chemistry
In chemistry, 3-BENZOYL-4-(4-CHLOROBENZENESULFONYL)-6-FLUOROQUINOLINE is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biological and medical research, this compound has shown potential as an enzyme inhibitor and antimicrobial agent. Its ability to interact with specific molecular targets makes it a valuable tool for studying biological pathways and developing new therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials, such as liquid crystals and dyes .
Comparison with Similar Compounds
Similar Compounds
Fluoroquinolones: These compounds share the quinoline ring structure and the presence of a fluorine atom.
Chlorophenyl Sulfonamides: These compounds contain a chlorophenyl group and a sulfonyl group, similar to 3-BENZOYL-4-(4-CHLOROBENZENESULFONYL)-6-FLUOROQUINOLINE.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and the specific arrangement of these groups on the quinoline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[4-(4-chlorophenyl)sulfonyl-6-fluoroquinolin-3-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClFNO3S/c23-15-6-9-17(10-7-15)29(27,28)22-18-12-16(24)8-11-20(18)25-13-19(22)21(26)14-4-2-1-3-5-14/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXNWEHKSLRVIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClFNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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